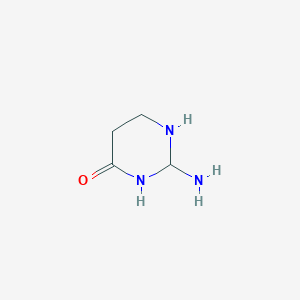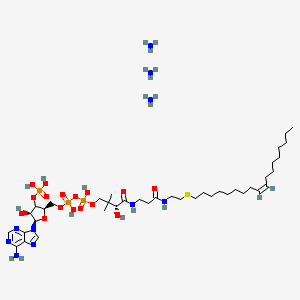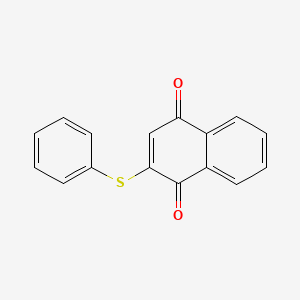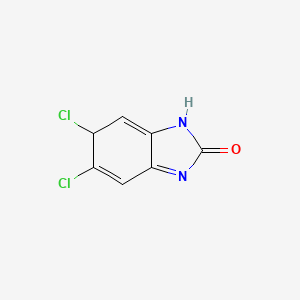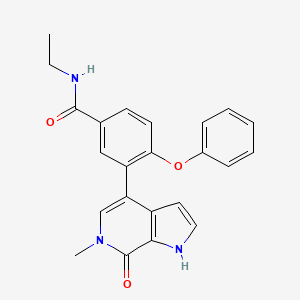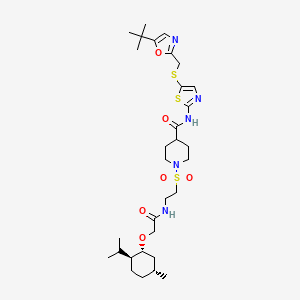
Degrader LL-K9-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LL-K9-3 is a selective hydrophobic tagging technology-based degrader that specifically targets the CDK9-cyclin T1 complex. It displays DC50 values of 589 nM for cyclin T1 and 662 nM for CDK9 . This compound consists of the CDK9 inhibitor, SNS 032, linked to a hydrophobic tag via a glycol linker . LL-K9-3 does not affect the degradation of other CDKs (CDK1, 2, 4, 5, 6, and 7) . It has been tested in 22RV1 cells, where it effectively reduces androgen receptor and cMyc expression by inducing the selective and synchronous degradation of CDK9 and cyclin T1 .
Métodos De Preparación
LL-K9-3 is synthesized by linking the CDK9 inhibitor, SNS 032, to a hydrophobic tag via a glycol linker . The specific synthetic routes and reaction conditions for LL-K9-3 are not widely detailed in public literature. the general approach involves the use of selective hydrophobic tagging technology to achieve the desired degradation effect . Industrial production methods for LL-K9-3 are also not extensively documented, but they likely follow similar principles used in the synthesis of other small-molecule degraders.
Análisis De Reacciones Químicas
LL-K9-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LL-K9-3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Aplicaciones Científicas De Investigación
LL-K9-3 has several scientific research applications, including:
Mecanismo De Acción
LL-K9-3 exerts its effects by inducing the polyubiquitination of CDK9-cyclin T1 complexes, leading to their proteasome-mediated degradation . This mechanism involves the use of hydrophobic tagging technology to promote the selective and synchronous degradation of CDK9 and cyclin T1 . The molecular targets of LL-K9-3 include CDK9 and cyclin T1, and the pathways involved are related to transcriptional regulation and cell cycle control .
Comparación Con Compuestos Similares
LL-K9-3 is unique in its selective degradation of the CDK9-cyclin T1 complex. Similar compounds include:
SNS 032: A CDK9 inhibitor that does not induce degradation of the CDK9-cyclin T1 complex.
THAL-SNS-032: A CDK9 PROTAC that also targets CDK9 but is less effective than LL-K9-3 in degrading the CDK9-cyclin T1 complex.
Dinaciclib: Another CDK9 inhibitor with broader activity against other CDKs.
LL-K9-3 stands out due to its higher antiproliferative and pro-apoptotic activities compared to its parental CDK9 inhibitor, SNS 032, and the CDK9 PROTAC, THAL-SNS-032 .
Propiedades
Fórmula molecular |
C31H49N5O6S3 |
|---|---|
Peso molecular |
684.0 g/mol |
Nombre IUPAC |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]ethylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1 |
Clave InChI |
NPRIWHDFWDSJRZ-YFNKSVMNSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
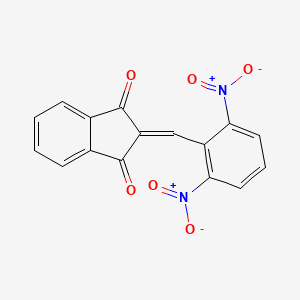
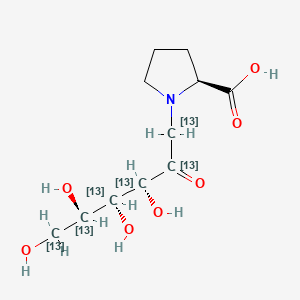
![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
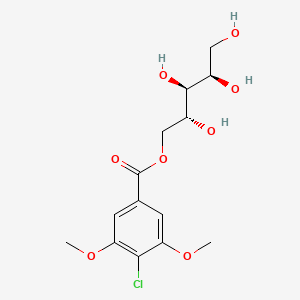
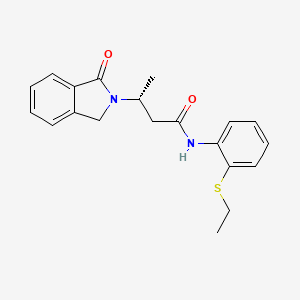
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
